molecular formula C13H14N2O3S B5681186 2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5681186
M. Wt: 278.33 g/mol
InChI Key: SOZSQODAYYLSOW-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenoxy group and a thiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 2-(2-ethoxyphenoxy)acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-ethoxyphenoxy)acetic acid.

    Formation of 2-(2-ethoxyphenoxy)acetyl chloride: The acetic acid derivative is converted to the corresponding acyl chloride using thionyl chloride.

    Synthesis of this compound: Finally, the acyl chloride is reacted with 2-aminothiazole to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide or 2-(2-carboxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.

    Reduction: Formation of 2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(1,3-oxazol-2-yl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(1,3-thiazol-4-yl)acetamide

Uniqueness

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific combination of the ethoxyphenoxy and thiazolyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-17-10-5-3-4-6-11(10)18-9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSQODAYYLSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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